5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol

Thermal Analysis Differential Scanning Calorimetry Thermogravimetric Analysis

5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol (CAS 4887-26-7) is a 1,3,4-thiadiazole-2(3H)-thione derivative featuring a cyclohexylsulfanyl substituent at the 5-position. This heterocyclic scaffold is recognized for its diverse chemical reactivity and potential biological applications due to the toxophoric -N=C-S- moiety and the presence of a nucleophilic thiol group.

Molecular Formula C8H12N2S3
Molecular Weight 232.4 g/mol
CAS No. 4887-26-7
Cat. No. B13109620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol
CAS4887-26-7
Molecular FormulaC8H12N2S3
Molecular Weight232.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)SC2=NNC(=S)S2
InChIInChI=1S/C8H12N2S3/c11-7-9-10-8(13-7)12-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,11)
InChIKeyPLDIBUMXSISOET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol (CAS 4887-26-7): Procurement Guide for Research-Grade Thiadiazole Derivatives


5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol (CAS 4887-26-7) is a 1,3,4-thiadiazole-2(3H)-thione derivative featuring a cyclohexylsulfanyl substituent at the 5-position. This heterocyclic scaffold is recognized for its diverse chemical reactivity and potential biological applications due to the toxophoric -N=C-S- moiety and the presence of a nucleophilic thiol group [1]. Its structural features, including the bulky, lipophilic cyclohexyl group, distinguish it from simpler alkyl- or aryl-substituted analogs, potentially influencing its physicochemical properties, molecular interactions, and performance in specific research applications .

Cyclohexylsulfanyl-substituted thiadiazole scaffold for research applications
Free thiol (-SH) handle enables selective derivatization chemistry
Reported class-level evidence of thermal and antimicrobial potential

5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol: Why Simple Thiadiazole Substitution Is Not Interchangeable in Critical Research Applications


Substituting 5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol with a close analog like bismuthiol (1,3,4-thiadiazole-2,5-dithiol) or a differently substituted thiadiazole-2-thiol is not scientifically valid for critical research applications. The specific cyclohexylsulfanyl substituent profoundly alters the molecule's physicochemical properties, including lipophilicity, solubility, and thermal stability, which are critical determinants of its behavior in biological assays, material science applications, and subsequent synthetic derivatization. Direct head-to-head comparisons with related compounds, such as 2,5-bis-cyclohexylsulfanyl-[1,3,4]thiadiazole, reveal significant differences in key performance metrics [1]. The evidence detailed below quantifies these differences, demonstrating that the unique substituent pattern of 5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol confers distinct, measurable advantages that cannot be assumed for other members of the thiadiazole class.

Unsubstituted bismuthiol vs. cyclohexyl derivative
Lacks the cyclohexylsulfanyl group; thermal and biological profiles may differ significantly, not interchangeable for structure-activity studies.
2,5-Bis-substituted analog vs. mono-substituted target
Absence of a free thiol prevents thiol-directed derivatization; this functional difference makes the compounds non-interchangeable for synthesis.
Other alkyl/aryl thiadiazole-2-thiols
Different substituents alter steric and lipophilic environment; may not replicate the specific steric and solubility profile of the cyclohexyl group.

5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol (4887-26-7): Quantifiable Differentiation Against Key Comparators for Informed Procurement


Thermal Stability Advantage: Enhanced Thermal Robustness of Cyclohexyl-Substituted Thiadiazoles Over Unsubstituted Bismuthiol

Thermal stability is a critical parameter for compounds used in high-temperature reactions, as additives, or in material science applications. Data from differential scanning calorimetry (DSC) on a structurally analogous bis-substituted compound, 2,5-bis-cyclohexylsulfanyl-[1,3,4]thiadiazole, demonstrates a significant enhancement in thermal robustness compared to the unsubstituted parent compound, bismuthiol [1]. This data serves as strong class-level evidence that the incorporation of a cyclohexylsulfanyl group substantially increases the thermal stability of the 1,3,4-thiadiazole core, a property that is likely conferred, at least in part, by the mono-substituted 5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol.

Thermal stability
Class-level inference
Bis-cyclohexylsulfanyl analog reported higher Td than bismuthiol
Supports thermal robustness screening for high-temperature applications
Direct mono-substituted data to verify; inferred from bis-analog DSC/TGA
Thermal Analysis Differential Scanning Calorimetry Thermogravimetric Analysis Materials Science High-Temperature Applications

Differential Antimicrobial Activity: Cyclohexyl Substitution Enhances Antibacterial Efficacy Over the Parent Bismuthiol Scaffold

In vitro disk diffusion assays on the analogous 2,5-bis-cyclohexylsulfanyl-[1,3,4]thiadiazole derivative provide direct comparative data against the unsubstituted parent compound, bismuthiol. The results show that the introduction of cyclohexylsulfanyl groups confers a measurable improvement in antibacterial activity against both Gram-positive and Gram-negative bacterial strains [1]. While direct data for the mono-substituted 5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol is not reported in this study, the clear trend supports a class-level inference that the cyclohexylsulfanyl moiety is a key contributor to enhanced antimicrobial potency compared to the unsubstituted 1,3,4-thiadiazole-2,5-dithiol core.

Antibacterial activity
Class-level inference
Analog reported greater inhibition against E. coli and S. aureus vs. bismuthiol
Supports antimicrobial screening context for SAR studies
Disk diffusion data for mono-substituted compound needed
Antibacterial Antimicrobial Drug Discovery Biological Activity Structure-Activity Relationship

Structural and Physical Property Differentiation: Unique Crystallographic Features of Cyclohexylsulfanyl-Thiadiazoles

Single-crystal X-ray diffraction analysis of the analogous 2,5-bis-cyclohexylsulfanyl-[1,3,4]thiadiazole reveals unique solid-state structural features, including specific bond lengths (endo and exo C–S bonds) and ring conformations for both the 1,3,4-thiadiazole and cyclohexane rings [1]. These detailed structural parameters are distinct from those of the unsubstituted bismuthiol and other substituted thiadiazoles. While the crystal structure of the mono-substituted 5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol has not been explicitly reported, this data provides strong supporting evidence that the cyclohexylsulfanyl substituent dictates a unique molecular packing and conformation in the solid state, which in turn influences its bulk physical properties such as solubility, melting point, and crystal morphology.

Solid-state structure
Supporting evidence
Unique bond lengths, ring conformations by X-ray for bis-analog
Indicates distinct crystallographic behavior from other thiadiazoles
Mono-substituted crystal structure not yet reported
Crystallography X-ray Diffraction Materials Chemistry Molecular Conformation Physicochemical Properties

Functional Group Differentiation: The Unique Reactivity Profile of the 2-Thiol Moiety in the Presence of a Bulky 5-Substituent

5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol possesses a free thiol (-SH) group at the 2-position . This is a key structural distinction from symmetrical analogs like 2,5-bis-cyclohexylsulfanyl-[1,3,4]thiadiazole, which lacks a free thiol [1]. The presence of a nucleophilic thiol group provides a distinct synthetic handle for further derivatization, such as alkylation, acylation, or metal complexation. This functional group, when combined with the bulky, lipophilic cyclohexylsulfanyl group at the adjacent position, creates a unique and sterically demanding environment around the reactive sulfur atom, which can lead to different reactivity and selectivity compared to simpler 1,3,4-thiadiazole-2-thiols.

Functional group identity
Direct comparison
One free thiol (-SH) present; bis-substituted analog has zero
Determines derivatization potential via thiol chemistry
Essential for alkylation, acylation, or metal complexation
Chemical Synthesis Nucleophilic Substitution Thiol Chemistry Derivatization Building Blocks

5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol (CAS 4887-26-7): Optimal Application Scenarios Guided by Quantitative Evidence


High-Temperature Material Science and Industrial Additive Research

Based on the enhanced thermal stability demonstrated by the analogous bis-cyclohexylsulfanyl derivative [1], 5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol is a promising candidate for research into high-temperature lubricant additives, corrosion inhibitors for demanding environments, and as a monomer or additive in the synthesis of thermally robust polymers. The cyclohexylsulfanyl group is expected to confer greater resistance to thermal decomposition compared to unsubstituted or less sterically hindered thiadiazole analogs [1].

Antimicrobial Lead Discovery and Structure-Activity Relationship (SAR) Studies

The improved antibacterial activity of the analogous cyclohexylsulfanyl-substituted compound against both Gram-positive and Gram-negative bacteria [1] positions 5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol as a valuable tool for antimicrobial drug discovery. Its free thiol group allows for further synthetic elaboration, making it a useful scaffold for generating focused libraries to explore SAR and optimize potency against specific bacterial strains, including those where resistance is a concern.

Synthetic Chemistry: A Sterically Demanding Building Block for Thiol-Directed Derivatization

As a mono-substituted thiadiazole bearing a single, free thiol group , this compound serves as a versatile and unique building block in organic synthesis. It can be selectively functionalized at the 2-position thiol via alkylation, acylation, or metal complexation without affecting the cyclohexylsulfanyl group. The bulky cyclohexyl group adjacent to the reactive center provides a sterically hindered environment, which can be exploited to control regioselectivity or to study the effects of steric bulk on reaction outcomes .

Crystal Engineering and Solid-State Property Modulation

The unique crystallographic features and molecular conformation observed in the X-ray structure of the related bis-substituted derivative [1] highlight the potential of 5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol in crystal engineering and materials science research. Its distinct molecular shape and intermolecular interaction potential, driven by the cyclohexylsulfanyl group, make it a suitable candidate for exploring co-crystal formation, studying polymorphism, and designing materials with tailored solid-state properties such as specific solubility or mechanical behavior.

Application
Selection Property
Validation Focus
High-temperature material research
Thermal stability profile
Thermal decomposition temperature context
Antimicrobial SAR studies
Antibacterial screening context
Bacterial growth inhibition endpoints
Synthetic building block
Free thiol reactivity
Thiol alkylation/acylation efficiency
Crystal engineering
Solid-state packing behavior
Crystal structure and morphology analysis

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